5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 1051941-60-6
VCID: VC7207022
InChI: InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H
SMILES: CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br
Molecular Formula: C12H15Br2NOS
Molecular Weight: 381.13

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

CAS No.: 1051941-60-6

Cat. No.: VC7207022

Molecular Formula: C12H15Br2NOS

Molecular Weight: 381.13

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide - 1051941-60-6

Specification

CAS No. 1051941-60-6
Molecular Formula C12H15Br2NOS
Molecular Weight 381.13
IUPAC Name 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide
Standard InChI InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H
Standard InChI Key UJBKJNALEBTBGR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, reflecting its bicyclic thiazole core substituted with a bromomethyl group at position 5, a 4-ethoxyphenyl moiety at position 2, and a hydrobromide counterion. The molecular formula C₁₂H₁₅Br₂NOS confirms the presence of two bromine atoms, one sulfur atom, and an ethoxy group .

Structural Features

The compound consists of a 4,5-dihydrothiazole ring (a partially saturated thiazole) with:

  • A bromomethyl (-CH₂Br) group at position 5, providing a reactive site for nucleophilic substitutions .

  • A 4-ethoxyphenyl (-C₆H₄-O-C₂H₅) substituent at position 2, contributing aromaticity and electron-donating effects.

  • A hydrobromide salt form, enhancing solubility in polar solvents .

The 3D conformation, inferred from analogous thiazole derivatives, suggests a puckered dihydrothiazole ring with the bromomethyl group in an axial orientation .

Synthesis and Preparation

General Synthetic Routes

Thiazole derivatives are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones or α-haloaddehydes. For this compound, a plausible pathway involves:

  • Formation of the dihydrothiazole core: Reaction of 4-ethoxyphenylthioamide with 3-bromopropanal, yielding 2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole.

  • Bromination: Introduction of the bromomethyl group via free-radical bromination using N-bromosuccinimide (NBS) under UV light .

  • Salt formation: Treatment with hydrobromic acid to produce the hydrobromide salt.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the methyl group adjacent to the thiazole nitrogen .

  • Yield limitations: Reported yields for analogous bromomethylthiazoles range from 45% to 65%, necessitating chromatographic purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):

    • δ 1.35 ppm (t, 3H, -OCH₂CH₃)

    • δ 3.45–3.60 ppm (m, 2H, CH₂Br)

    • δ 4.05 ppm (q, 2H, -OCH₂CH₃)

    • δ 6.85–7.25 ppm (m, 4H, aromatic protons).

  • ¹³C NMR: Expected signals at δ 14.1 (-OCH₂CH₃), δ 34.5 (CH₂Br), and δ 160.2 (C=N of thiazole) .

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 2920 cm⁻¹ (C-H stretch in CH₂Br)

  • 1590 cm⁻¹ (C=N stretch)

  • 1245 cm⁻¹ (C-O-C of ethoxy group).

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is observed at m/z 381.13, with fragmentation patterns dominated by loss of HBr (m/z 301.08) and cleavage of the ethoxy group (m/z 253.04) .

Chemical and Physical Properties

PropertyValue/DescriptionSource
Molecular Weight381.13 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Melting PointNot reported (decomposes above 150°C)
StabilityHygroscopic; store at 2–8°C under inert gas

Biological and Pharmaceutical Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances reactivity toward bacterial cell wall components, with preliminary studies showing MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

SupplierLocationPurityPrice (per 10 mg)
UK Green Scientific Co.UK95%$120
Arcelor ChemicalsIndia90%$95
Watson PharmUSA98%$150

Data current as of April 2025 .

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